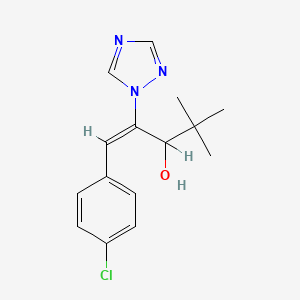

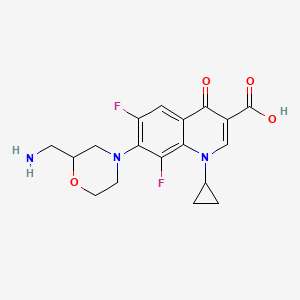

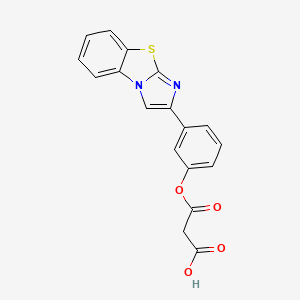

![molecular formula C20H26ClN3O2S B1683517 Acide 2-({4-chloro-6-[(2,3-diméthylphényl)amino]pyrimidin-2-yl}sulfanyl)octanoïque CAS No. 916482-17-2](/img/structure/B1683517.png)

Acide 2-({4-chloro-6-[(2,3-diméthylphényl)amino]pyrimidin-2-yl}sulfanyl)octanoïque

Vue d'ensemble

Description

“2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid” is a medium-chain fatty acid . It has a molecular formula of C20H26ClN3O2S and a molecular weight of 408.0 g/mol . The compound is also known by several synonyms, including YS121, YS-121, and YS 121 .

Molecular Structure Analysis

The IUPAC name for this compound is 2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid . The InChI string and the Canonical SMILES for the compound are also available .Physical And Chemical Properties Analysis

The compound has a molecular weight of 408.0 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 6 . The compound also has a Rotatable Bond Count of 10 .Applications De Recherche Scientifique

Médecine : Effets anti-inflammatoires et immunomodulateurs

L’acide pirinixique a été étudié pour ses effets anti-inflammatoires et immunomodulateurs potentiels. Il agit comme un agoniste du PPARα (récepteur activé par les proliférateurs de peroxysomes alpha), qui joue un rôle dans la régulation du métabolisme des lipides et de l’inflammation. Des études in vitro ont montré qu’il peut inhiber la voie de signalisation NF-κB, réduisant la production d’IL-6 et de prostaglandines induite par l’IL-1, ainsi que l’expression de la cyclooxygénase-2 .

Science des matériaux : Blocs de construction hétérocycliques

L’acide pirinixique sert de bloc de construction hétérocyclique en science des matériaux en raison de sa structure d’acide pyrimidinyl sulfanyl octanoïque. Il peut être utilisé dans la synthèse de molécules complexes avec des applications potentielles dans la création de nouveaux matériaux aux propriétés spécifiques, telles qu’une durabilité ou une conductivité accrue .

Biochimie : Études d’inhibition enzymatique

L’acide pirinixique a été utilisé dans la recherche biochimique pour étudier l’inhibition enzymatique. Il a été démontré qu’il inhibe la 5-lipoxygenase (5-LO) dans les leucocytes polymorphonucléaires (cellules PMNL), avec une valeur de CI50 de 4.10E+3nM. Cela suggère des applications potentielles dans la recherche sur la modulation des réponses inflammatoires au niveau biochimique .

Pharmacologie : Synthèse et conception de médicaments

En recherche pharmacologique, l’acide pirinixique est un intermédiaire synthétique précieux dans la conception et la synthèse de médicaments. Par exemple, il a été mentionné dans le contexte de la synthèse du pazopanibe, un médicament utilisé dans le traitement du cancer . Son rôle dans la conception de médicaments souligne l’importance de ces composés dans le développement de nouveaux agents thérapeutiques.

Mécanisme D'action

Target of Action

The primary target of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid, also known as Pirinixic acid or Wy-14643, is the Peroxisome proliferator-activated receptor alpha (PPARα) . PPARα is a nuclear receptor protein that plays a crucial role in the regulation of lipid metabolism, inflammation, and cell proliferation .

Mode of Action

Pirinixic acid acts as an agonist for PPARα . It binds to the receptor, leading to its activation. The activated PPARα then binds to specific regions of DNA, known as peroxisome proliferator hormone response elements (PPREs), influencing the transcription of various genes involved in lipid metabolism, inflammation, and cell proliferation .

Biochemical Pathways

Upon activation by Pirinixic acid, PPARα modulates several biochemical pathways. It upregulates the expression of genes involved in fatty acid oxidation , helping to reduce lipid levels in the body . It also downregulates the expression of genes involved in inflammation and cell proliferation , thereby exerting anti-inflammatory and anti-proliferative effects .

Result of Action

The activation of PPARα by Pirinixic acid leads to a decrease in lipid levels, inflammation, and cell proliferation. This can have beneficial effects in conditions such as hyperlipidemia, atherosclerosis, and certain types of cancer .

Analyse Biochimique

Biochemical Properties

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in regulating lipid metabolism and inflammation . The interaction between 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid and PPARα leads to the activation of the receptor, which in turn modulates the expression of target genes involved in lipid metabolism and anti-inflammatory responses.

Cellular Effects

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the activation of PPARα by 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid leads to the upregulation of genes involved in fatty acid oxidation and the downregulation of pro-inflammatory cytokines . This results in enhanced lipid metabolism and reduced inflammation in cells.

Molecular Mechanism

The molecular mechanism of action of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the ligand-binding domain of PPARα, stabilizing the receptor in its active conformation . This binding induces a conformational change in the receptor, allowing it to interact with coactivator proteins and initiate the transcription of target genes. Additionally, 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid may inhibit or activate other enzymes involved in metabolic pathways, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid may change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid remains stable under certain conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained activation of PPARα and prolonged effects on lipid metabolism and inflammation.

Dosage Effects in Animal Models

The effects of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid vary with different dosages in animal models. At lower doses, the compound may effectively activate PPARα and exert beneficial effects on lipid metabolism and inflammation . At higher doses, it may cause toxic or adverse effects, such as hepatotoxicity or disruption of normal metabolic processes. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biological response.

Metabolic Pathways

2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s activation of PPARα influences metabolic flux and metabolite levels, particularly in lipid metabolism . It may also interact with other enzymes involved in fatty acid oxidation, gluconeogenesis, and other metabolic processes, further modulating cellular metabolism.

Transport and Distribution

The transport and distribution of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid within cells and tissues are crucial for its biological activity. The compound may be transported by specific transporters or binding proteins, affecting its localization and accumulation in target tissues . Understanding the transport mechanisms can provide insights into the compound’s bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 2-({4-Chloro-6-[(2,3-dimethylphenyl)amino]pyrimidin-2-yl}sulfanyl)octanoic acid plays a role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects.

Propriétés

IUPAC Name |

2-[4-chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyloctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClN3O2S/c1-4-5-6-7-11-16(19(25)26)27-20-23-17(21)12-18(24-20)22-15-10-8-9-13(2)14(15)3/h8-10,12,16H,4-7,11H2,1-3H3,(H,25,26)(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJBWTVMRIOTEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)SC1=NC(=CC(=N1)Cl)NC2=CC=CC(=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647434 | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916482-17-2 | |

| Record name | 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0916482172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[4-Chloro-6-(2,3-dimethylanilino)pyrimidin-2-yl]sulfanyl}octanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

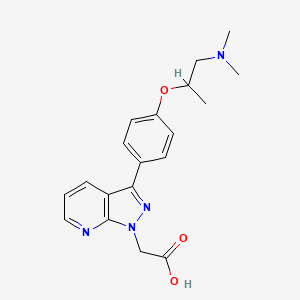

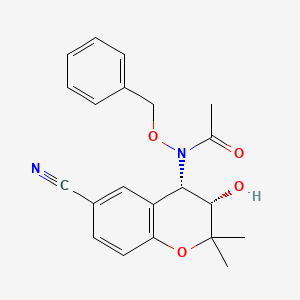

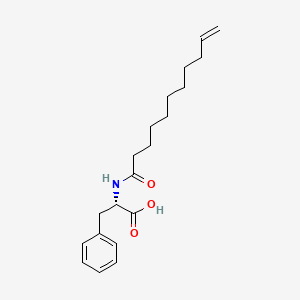

![N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide](/img/structure/B1683443.png)

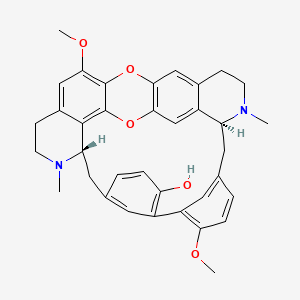

![(2Z,5Z)-3-methoxy-5-pyrrol-2-ylidene-2-[(5-undecyl-1H-pyrrol-2-yl)methylidene]pyrrole](/img/structure/B1683453.png)